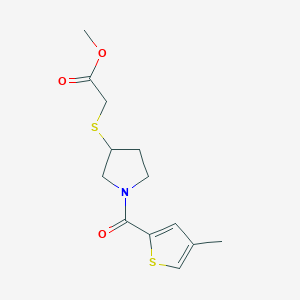

Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a pyrrolidine ring substituted with a 4-methylthiophene-2-carbonyl moiety and a thioether-linked methyl acetate group. The compound’s design suggests applications in medicinal chemistry, particularly in modulating enzyme inhibition or receptor interactions due to its hybrid thiophene-pyrrolidine scaffold .

Properties

IUPAC Name |

methyl 2-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S2/c1-9-5-11(19-7-9)13(16)14-4-3-10(6-14)18-8-12(15)17-2/h5,7,10H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRKUBVEKIWHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(C2)SCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiophene compound.

Formation of the Methyl Ester Group: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amides and different esters.

Scientific Research Applications

Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The thiophene and pyrrolidine rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Molecular Weight Trends :

- The target compound’s molecular weight (~349.4) aligns with analogs in the 324–347 Da range, suggesting comparable bioavailability and permeability profiles.

Ester Group Variations :

- Ethyl vs. methyl ester substitutions (Compound 1 vs. Target Compound) may influence metabolic stability, as ethyl esters are generally more lipophilic but slower to hydrolyze .

Biological Activity

Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiophene ring , a pyrrolidine ring , and a methyl ester group , which contribute to its reactivity and biological interactions. The specific positioning of the methyl group on the thiophene ring enhances its chemical properties, influencing its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : Synthesized through the Paal-Knorr synthesis.

- Attachment of the Pyrrolidine Ring : Achieved via nucleophilic substitution.

- Formation of the Methyl Ester Group : Accomplished through esterification using methanol and an acid catalyst.

The biological activity of this compound is thought to be mediated through interactions with specific enzymes or receptors. The thiophene and pyrrolidine rings may participate in π-π interactions or hydrogen bonding, which can alter enzyme activity or receptor binding affinity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties. The presence of the thiophene ring is often associated with enhanced activity against bacterial strains.

Antitumor Activity

Compounds containing pyrrolidine derivatives have shown promise in cancer research. Studies indicate that modifications in the structure can lead to significant cytotoxic effects against various cancer cell lines.

Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Studies

A comparison with similar compounds reveals distinct differences in biological activity based on structural modifications:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate | Thiophene + Pyrrolidine | Moderate antimicrobial |

| Methyl 2-((1-(4-methylthiophene-2-carbonyl)piperidin-3-yl)thio)acetate | Thiophene + Piperidine | Enhanced antitumor |

| Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-2-yl)thio)acetate | Thiophene + Pyrrolidine (different position) | Variable activity |

Case Study 1: Antitumor Activity Assessment

In a study evaluating the cytotoxic effects of various thiophene derivatives, this compound was tested against human cancer cell lines (e.g., A549 lung cancer cells). The results indicated an IC50 value lower than that of standard chemotherapeutics, suggesting potential as an anticancer agent.

Case Study 2: Neuroprotective Properties

Research on neuroprotective properties highlighted that certain modifications in the pyrrolidine ring could enhance protective effects against oxidative stress in neuronal cells. This suggests a pathway for developing treatments for conditions like Alzheimer's disease.

Q & A

Q. Q1. What synthetic strategies are recommended for preparing Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate, and how are intermediates validated?

Methodological Answer:

- Step 1: Thiophene Functionalization

Use 4-methylthiophene-2-carbonyl chloride as a starting material. React with pyrrolidin-3-amine to form the 1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-amine intermediate. Catalyze with triethylamine in anhydrous dichloromethane under nitrogen . - Step 2: Thioether Formation

Introduce the thioacetate moiety via nucleophilic substitution. React the intermediate with methyl 2-mercaptoacetate in the presence of a base (e.g., NaH) in dry THF . - Validation:

Confirm intermediates using FTIR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (pyrrolidine protons at δ 2.5–3.5 ppm), and LC-MS for molecular ion peaks .

Q. Q2. How should researchers optimize reaction conditions to mitigate side reactions during esterification or thioether formation?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of sulfur atoms .

- Temperature Control: Maintain reactions at 0–5°C during acyl chloride coupling to prevent hydrolysis .

- Catalyst Screening: Test bases like DBU or K₂CO₃ to improve thioether linkage yields .

- Monitoring: Employ TLC (hexane:ethyl acetate, 3:1) to track progress and isolate byproducts early .

Advanced Research Questions

Q. Q3. How can structural analogs of this compound inform structure-activity relationship (SAR) studies for biological targets?

Methodological Answer:

- Analog Design: Modify the thiophene ring (e.g., halogenation at the 5-position) or replace the pyrrolidine with piperidine to assess steric/electronic effects .

- Biological Assays: Test analogs for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method, comparing IC₅₀ values .

- Data Interpretation: Correlate substituent electronegativity with activity; e.g., electron-withdrawing groups on thiophene may enhance binding to hydrophobic pockets .

Q. Q4. What contradictions exist in spectroscopic data for thiophene-containing compounds, and how should they be resolved?

Methodological Answer:

Q. Q5. How can researchers design experiments to probe the metabolic stability of the pyrrolidine-thioacetate scaffold?

Methodological Answer:

- In Vitro Models: Use hepatic microsomes (human or rat) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .

- Structural Probes: Introduce deuterium at the α-position of the acetate group to trace metabolic pathways .

- Data Analysis: Calculate half-life (t₁/₂) and identify metabolites (e.g., S-oxidation products) using high-resolution mass spectrometry .

Data-Driven Research Questions

Q. Q6. What computational methods are suitable for predicting the conformational flexibility of the pyrrolidine-thioacetate linkage?

Methodological Answer:

- Molecular Dynamics (MD): Simulate in explicit solvent (water) for 100 ns to assess torsional angles (N-C-C-S) .

- QM/MM Hybrids: Apply ONIOM (B3LYP:AMBER) to model electronic effects on bond rotation barriers .

- Validation: Compare MD results with NOESY NMR data to confirm dominant conformers in solution .

Q. Q7. How do steric and electronic factors influence the reactivity of the thioether group in nucleophilic substitution reactions?

Methodological Answer:

- Steric Analysis: Use Tolman’s cone angle to quantify steric hindrance from the pyrrolidine ring .

- Electronic Probes: Measure Hammett σ values for substituents on the thiophene ring; electron-deficient rings increase sulfur electrophilicity .

- Experimental Test: React with benzyl bromide under varying temperatures; track kinetics via ¹H NMR to derive activation parameters .

Contradiction Resolution & Optimization

Q. Q8. How should conflicting bioactivity results between in vitro and in vivo models for this compound be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.